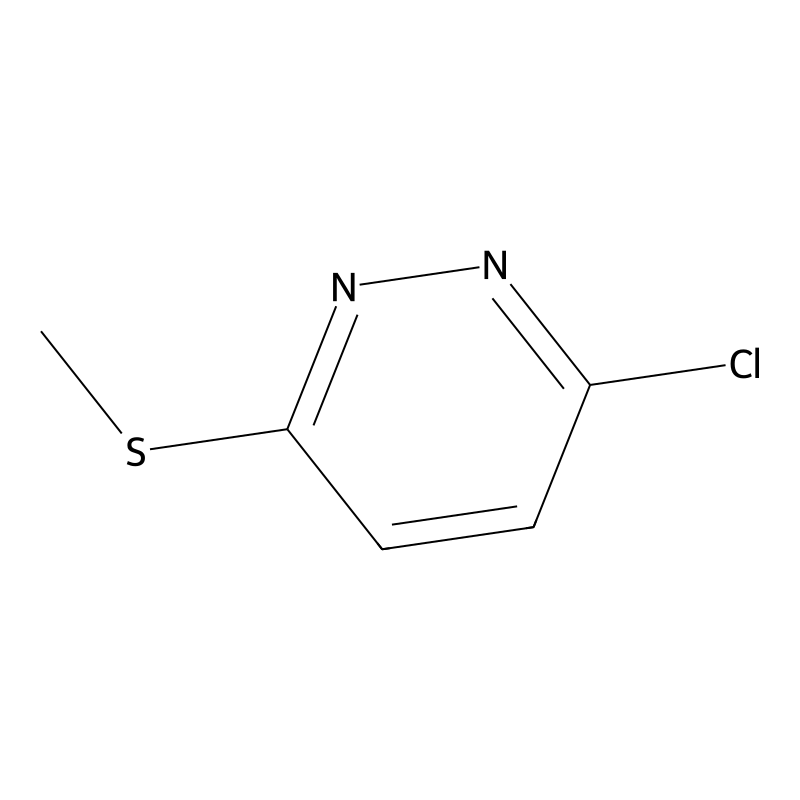3-Chloro-6-(methylthio)pyridazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Neo-Nicotinoid Insecticides
Field: Organic Chemistry
Application: “3-Chloro-6-(methylthio)pyridazine” is a key intermediate in the synthesis of neo-nicotinoid insecticides.
Method: The compound is synthesized by a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile.
Synthesis and Antimicrobial Activity of Pyrimidothienopyridazine Derivatives
Field: Medicinal Chemistry
Photoluminescence of 3-Chloro-6-Methoxy-2-(Methyl Sulfanyl) Quinoxaline
Synthesis of Pyridazine Derivatives
Application: “3-Chloro-6-(methylthio)pyridazine” is used in the synthesis of various pyridazine derivatives.
Method: The compound is synthesized using a variety of methods, depending on the desired derivative.
Synthesis of 3-Chloro-6-cyclopropylaminopyridazine
3-Chloro-6-(methylthio)pyridazine is a heterocyclic compound with the molecular formula C₅H₅ClN₂S. It features a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it part of the pyridazine family. The compound has a molecular weight of 160.626 g/mol. Its structure includes a chlorine atom and a methylthio group, contributing to its unique chemical properties and reactivity .
- Nickel-Catalyzed Cross-Coupling Reactions: 3-Chloro-6-(methylthio)pyridazine can react with aromatic and heteroaromatic halides to form substituted aryl- and heteroaryl pyridazines. This reaction is significant in synthetic organic chemistry for producing complex molecules.
- Aza-Diels-Alder Reactions: This method can also be employed for synthesizing pyridazines, showcasing the versatility of the compound in organic synthesis.
Research indicates that derivatives of 3-Chloro-6-(methylthio)pyridazine exhibit various biological activities:
- Antioxidant Activity: Compounds containing the pyridazine nucleus have been studied for their potential antioxidant properties, which may help in combating oxidative stress-related disorders.
- Agricultural
Several methods exist for synthesizing 3-Chloro-6-(methylthio)pyridazine:
- Nickel-Catalyzed Cross-Coupling: This method involves coupling with aromatic or heteroaromatic halides under nickel catalysis.
- Aza-Diels-Alder Reactions: This approach allows for the formation of pyridazine derivatives through cycloaddition reactions involving dienes and dienophiles.
3-Chloro-6-(methylthio)pyridazine finds applications in various fields:
- Synthetic Chemistry: It serves as a building block for more complex organic compounds.
- Agriculture: As noted earlier, it is used in developing pesticides and herbicides due to its biological activity.
- Pharmaceuticals: Its derivatives are being explored for potential pharmacological effects, particularly in drug development.
The interactions of 3-Chloro-6-(methylthio)pyridazine with other compounds are crucial for understanding its biochemical pathways:
- Metalation Reactions: It can undergo selective metalations that influence various biochemical pathways depending on the final synthesized compound.
- Cross-Coupling Reactions: These reactions allow for the modification of its structure, potentially enhancing its biological activity or utility in synthesis.
3-Chloro-6-(methylthio)pyridazine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-Chloro-6-(chloromethyl)pyridazine | 0.86 | Contains chloromethyl instead of methylthio |
| 6-Chloropyridazine-3-carbonitrile | 0.73 | Contains a carbonitrile group |
| 6-Chloropyridazine-3-carboxamide | 0.65 | Contains a carboxamide functional group |
| 6-Chloropyridazine-3-carboxylic acid | 0.64 | Carboxylic acid group present |
| Methyl 6-chloropyridazine-3-carboxylate | 0.63 | Methyl ester functional group |
The presence of the methylthio group in 3-Chloro-6-(methylthio)pyridazine distinguishes it from these similar compounds, potentially affecting its reactivity and biological properties .








